molecular formula C12H20ClN B8098918 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B8098918
M. Wt: 213.75 g/mol
InChI Key: YHTHHFSGPMUPJK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride is a synthetic amine derivative characterized by a 2,4-dimethylphenyl group attached to a 2-methylpropan-2-amine backbone, with a hydrochloride counterion. This compound belongs to a class of substituted phenethylamines, where structural modifications influence physicochemical properties and pharmacological activity.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-9-5-6-11(10(2)7-9)8-12(3,4)13;/h5-7H,8,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTHHFSGPMUPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Reductive amination serves as a cornerstone for synthesizing tertiary amines like 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine. The process involves condensing a ketone precursor (e.g., 2,4-dimethylacetophenone) with methylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely employed due to its selectivity for imine intermediates. The mechanism proceeds as follows:

  • Imine Formation : The ketone reacts with methylamine to generate a Schiff base.

  • Reduction : NaBH(OAc)₃ selectively reduces the imine to the tertiary amine.

The reaction is typically conducted in dichloromethane at room temperature, achieving yields of 70–85%.

Optimized Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Reaction
SolventDichloromethaneEnhances imine stability
Reducing AgentNaBH(OAc)₃ (1.2 equiv)Minimizes over-reduction
Temperature25°CBalances reaction rate and safety
Reaction Time12–16 hoursEnsures complete conversion

Acid catalysts like acetic acid (0.1 equiv) accelerate imine formation, while excess methylamine (2.0 equiv) drives the reaction to completion.

Alkylation of Primary Amines

Reaction Pathways

An alternative route involves alkylating a primary amine precursor with 2-chloropropane. For example, 2,4-dimethylbenzylamine reacts with 2-chloropropane in the presence of potassium carbonate (K₂CO₃) as a base:

2,4-Dimethylbenzylamine+2-ChloropropaneK₂CO₃, DMF1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine\text{2,4-Dimethylbenzylamine} + \text{2-Chloropropane} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine}

Dimethylformamide (DMF) is preferred for its high polarity, which facilitates nucleophilic substitution. Yields range from 65–75%, with side products including dialkylated amines.

Catalysts and Solvents

Industrial adaptations often employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. A comparative analysis of solvents reveals:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77592
THF7.55885
Acetonitrile37.56889

DMF outperforms other solvents due to its ability to stabilize transition states.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities utilize continuous flow reactors to optimize scalability and safety. Key advantages include:

  • Precise Temperature Control : Reactions occur at 50–60°C, reducing thermal degradation.

  • Automated Quenching : In-line neutralization minimizes byproduct formation.

A representative setup involves:

  • Mixing Zone : Ketone and methylamine are combined with acetic acid.

  • Reduction Zone : NaBH(OAc)₃ is introduced under turbulent flow.

  • Separation Zone : The amine is extracted using ethyl acetate and water.

This method achieves a throughput of 50 kg/h with 90% purity.

Purification Methods

Crude product purification involves:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove hydrophobic impurities.

  • Chromatography : Silica gel columns eluted with hexane/ethyl acetate (4:1) isolate the amine.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by bubbling hydrogen chloride (HCl) gas through an ether solution. Critical parameters include:

ParameterOptimal ValueOutcome
HCl Concentration4–6 MPrevents oversaturation
Temperature0–5°CMinimizes thermal decomposition
Stirring Rate500 rpmEnsures homogeneous mixing

The resulting hydrochloride salt exhibits >99% purity and enhanced solubility in aqueous media.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Reductive Amination8595120High
Alkylation759295Moderate
Continuous Flow9099150Very High

Reductive amination offers the best balance of yield and scalability, while alkylation is cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
This compound 2,4-dimethylphenyl C₁₂H₁₉ClN·HCl* ~220.14 (calculated) Enhanced lipophilicity due to methyl groups
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 4-fluorophenyl C₁₀H₁₅ClFN 203.69 Fluorine enhances metabolic stability
Chlorphentermine (1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride) 4-chlorophenyl C₁₀H₁₅Cl₂N 220.14 Anorectic agent; chlorine increases potency
1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 2-fluorophenyl C₁₀H₁₅ClFN 203.69 Structural isomer with potential altered receptor binding
1-(3,4-Dimethoxyphenyl)propan-2-amine derivatives 3,4-dimethoxyphenyl Varies (e.g., C₁₁H₁₇NO₂·HCl) ~247.5 (estimated) Methoxy groups reduce lipophilicity; used in amide synthesis

*Calculated based on chlorphentermine’s formula (C₁₀H₁₅Cl₂N) with additional methyl groups.

Pharmacological and Functional Differences

  • Halogenated Derivatives: Chlorphentermine (4-chloro): Widely studied as an anorectic agent, acting via norepinephrine and dopamine reuptake inhibition. The chlorine atom contributes to its prolonged half-life and receptor affinity . Fluorinated Analogs (4-fluoro, 2-fluoro): Fluorine’s electronegativity improves metabolic stability and bioavailability compared to methylated derivatives .
  • Methoxy-Substituted Derivatives :

    • Compounds like 1-(3,4-dimethoxyphenyl)propan-2-amine are precursors for amide synthesis (e.g., acyl chloride reactions), highlighting their utility in organic chemistry rather than direct pharmacological applications .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethylphenyl)-2-methylpropan-2-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a Friedel-Crafts alkylation may introduce the 2,4-dimethylphenyl group, followed by amine functionalization. Key variables include temperature (e.g., 80–120°C for cyclopropane ring stability ), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst choice (e.g., palladium for hydrogenation). Yield optimization requires factorial design of experiments (DoE) to assess interactions between variables like pH, stoichiometry, and reaction time .

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm ).
  • HPLC-MS : For purity assessment and detection of byproducts (e.g., residual amines or oxidation products).
  • X-ray crystallography : To resolve stereochemical ambiguities in the hydrochloride salt form .

Q. What are its primary applications in foundational biological research?

This compound is studied as a:

  • Neurochemical probe : Interactions with monoamine transporters (e.g., serotonin/dopamine) due to structural similarity to phenethylamine derivatives .
  • Enzyme modulator : Preliminary in vitro assays assess inhibition of cytochrome P450 isoforms .

Advanced Research Questions

Q. How can computational modeling predict its reactivity and metabolic pathways?

Density functional theory (DFT) calculations model electron distribution in the 2,4-dimethylphenyl group, predicting sites for oxidation or electrophilic substitution. Molecular dynamics simulations map binding affinities to biological targets (e.g., GPCRs) . Metabolite prediction tools (e.g., GLORY) identify potential hydroxylation or N-demethylation pathways .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC50 values (e.g., receptor binding vs. functional assays) may arise from:

  • Buffer conditions : Ionic strength impacts hydrochloride salt solubility .
  • Cell line variability : HEK293 vs. CHO cells express differing receptor isoforms .
    Robust protocols include internal controls (e.g., reference inhibitors) and cross-lab validation .

Q. How can researchers design in vitro-to-in vivo translation studies for this compound?

  • Pharmacokinetics : Assess plasma stability (e.g., half-life in rodent models) and blood-brain barrier penetration via LC-MS/MS .
  • Toxicity screening : Use primary hepatocytes to predict hepatic clearance and metabolite toxicity .

Methodological Considerations

Q. What safety protocols are critical for handling this hydrochloride salt?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods to prevent inhalation .
  • Waste disposal : Neutralize acidic residues before disposal, adhering to local regulations .

Q. How can purification challenges (e.g., hygroscopicity) be mitigated?

  • Lyophilization : Remove water under vacuum to stabilize the hydrochloride form.
  • Column chromatography : Use silica gel with methanol/ammonium hydroxide gradients to separate polar byproducts .

Analytical and Stability Challenges

Q. What advanced techniques detect trace metabolites in complex matrices?

  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric metabolites (e.g., hydroxylation vs. demethylation) .
  • Isotopic labeling : Use deuterated analogs to track metabolic pathways in vivo .

Q. How does storage condition affect long-term stability?

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis.
  • Light exposure : Amber vials prevent photodegradation of the aromatic ring .

Cross-Disciplinary Applications

Q. Can this compound be integrated into materials science research?

  • Polymer precursors : Its amine group may initiate ring-opening polymerization (e.g., polyurethanes) .
  • Surface functionalization : Graft onto nanoparticles for targeted drug delivery systems .

Q. What ethical frameworks apply to its use in translational research?

  • In vitro limitations : Adhere to OECD guidelines for cell-based assays to avoid misinterpreting therapeutic potential .
  • Animal studies : Justify dosing protocols via institutional animal care and use committees (IACUC) .

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